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Compound of Interest

Compound Name: P162-0948

Cat. No.: B15544863

For researchers, scientists, and drug development professionals, this guide provides a
comprehensive comparison of the kinase selectivity profile of P162-0948 with other known
CDKS8 inhibitors. The following sections detail the quantitative kinase inhibition data,
experimental methodologies, and relevant signaling pathways to offer a thorough
understanding of P162-0948's performance and potential applications.

Kinase Selectivity Profile

P162-0948 is a novel and potent CDK8 inhibitor identified through a structure-based virtual
screening campaign.[1][2] It exhibits a half-maximal inhibitory concentration (IC50) of 50.4 nM
for CDK8.[1][2][3] To assess its selectivity, P162-0948 was tested against a panel of 60
different kinases, demonstrating a notable selectivity for CDK8.[1][2]

For a comprehensive comparison, the selectivity data of P162-0948 is presented alongside that
of other well-characterized CDKS8 inhibitors, CCT251545 and BI-1347. It is important to note
that the kinase panels and assay conditions for these inhibitors may differ, and this data is
compiled from separate studies.
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. P162-0948 (% CCT251545 (IC50 in  BI-1347 (IC50 in
Kinase Target o
Inhibition at 10 yM) nM) nM)
CDK8 >90% 7 1
CDK19 Not Available 6 Not Available
GSK3a <10% 462 Not Available
GSK3p3 <10% 690 Not Available
PRKCQ <10% 122 Not Available
Other Kinases >100-fold selectivity >300-fold selectivity
. Generally low
(representative o over 291 other over 325 other
inhibition . .
examples) kinases kinases

Note: The data for P162-0948 is presented as percent inhibition at a single concentration, while
data for CCT251545 and BI-1347 are presented as IC50 values. A direct comparison of
potency requires IC50 determination for P162-0948 against a broader panel.

Experimental Protocols

The methodologies employed to determine the kinase inhibition profiles are crucial for
interpreting the data. Below are the detailed experimental protocols for the key experiments
cited.

P162-0948 Kinase Inhibition Assay

The inhibitory activity of P162-0948 against CDK8 and a panel of 60 other kinases was
determined using a commercially available kinase profiling service. The general principle of
these assays involves quantifying the phosphorylation of a substrate by the kinase in the
presence and absence of the inhibitor. A common method is a radiometric assay that measures
the incorporation of radiolabeled phosphate from ATP into a substrate.

A typical workflow for such a radiometric kinase assay is as follows:

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15544863?utm_src=pdf-body
https://www.benchchem.com/product/b15544863?utm_src=pdf-body
https://www.benchchem.com/product/b15544863?utm_src=pdf-body
https://www.benchchem.com/product/b15544863?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15544863?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Preparation

6162-0948 Dilution Serieg E(inase Solution (e.g., CDKSD Gubstrate & [y-33P]JATP Mia

Reaction

y

Assay Plate Incubation

Detection

Stop Reaction

Gapture Phosphorylated Substrate on FiIteD

GVash to Remove Unincorporated ATIa

Scintillation Counting

/

Data Avnalysis

Calculate % Inhibition

:

Generate IC50 Curve

- J

Click to download full resolution via product page

Caption: Workflow of a radiometric kinase inhibition assay.
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General Kinase Selectivity Profiling Assay (for
competitor compounds)

The selectivity of competitor compounds like CCT251545 and BI-1347 was determined using
large-scale kinase panels. These services often employ various assay formats, including
radiometric assays (as described above) or fluorescence/luminescence-based assays.

A common alternative is the ADP-Glo™ Kinase Assay, which measures the amount of ADP
produced in the kinase reaction. This luminescence-based assay has a universal applicability

for different kinases.
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Caption: Workflow of the ADP-Glo™ kinase assay.
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Signaling Pathway Context

P162-0948 has been shown to disrupt the TGF-/Smad signaling pathway by reducing the
phosphorylation of Smad proteins in the nucleus.[1][2][3] This pathway is a critical regulator of
various cellular processes, and its dysregulation is implicated in diseases such as pulmonary
fibrosis.[1]

The diagram below illustrates the canonical TGF-/Smad signaling pathway and the point of
intervention by a CDK8 inhibitor like P162-0948.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15544863#p162-0948-kinase-panel-selectivity-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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